molecular formula C15H17N5O B11417980 5,6-dimethyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5,6-dimethyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11417980
M. Wt: 283.33 g/mol
InChI Key: MULUJKBZMVNZLL-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate (DMAD) and aryl aldehydes in the presence of a solid base catalyst such as silica sodium carbonate . Another approach includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity. The choice of solvents and reaction conditions is also critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5,6-dimethyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis markers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its combined triazole and pyrimidine structure, which imparts unique chemical properties and a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

5,6-dimethyl-2-[(3-methylphenyl)methylamino]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H17N5O/c1-9-5-4-6-12(7-9)8-16-14-18-15-17-11(3)10(2)13(21)20(15)19-14/h4-7H,8H2,1-3H3,(H2,16,17,18,19)

InChI Key

MULUJKBZMVNZLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC2=NC3=NC(=C(C(=O)N3N2)C)C

Origin of Product

United States

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